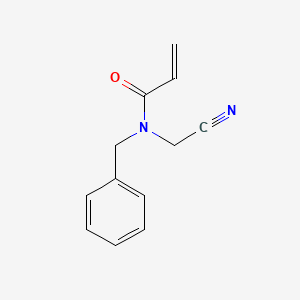

N-benzyl-N-(cyanomethyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-12(15)14(9-8-13)10-11-6-4-3-5-7-11/h2-7H,1,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUNHESQOWXHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC#N)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photoredox-Catalyzed Cyanoalkylation of Enamides

Reaction Design and Mechanistic Insights

The visible-light-promoted cyanoalkylation of enamides represents a modern approach to installing cyanomethyl groups. As demonstrated by, this method employs oxime esters as radical precursors and Rose Bengal as a photoredox catalyst. The reaction proceeds via a radical addition mechanism under blue LED irradiation (451 nm), enabling the formation of C–C bonds at ambient temperature.

Key steps include:

- Photoexcitation of Rose Bengal , generating a triplet state that abstracts a hydrogen atom from the oxime ester.

- Radical recombination between the generated cyanomethyl radical and the enamide substrate.

- Tautomerization to yield the thermodynamically stable (E)-enamide product.

Experimental Procedure

A representative synthesis involves reacting N-benzylacetamide-derived enamide (0.3 mmol) with cyanomethyl oxime ester (0.36 mmol) in DMSO under nitrogen atmosphere. After 6 hours of irradiation, the crude mixture is extracted with ethyl acetate, washed with aqueous NaHCO₃, and purified via silica gel chromatography.

Table 1: Photoredox Cyanoalkylation Optimization

Analytical Validation

- NMR Spectroscopy : The (E)-configuration is confirmed by characteristic vinyl proton coupling constants (J = 7.4–8.0 Hz). For example, N-benzyl-N-(5-cyano-1-phenylpent-1-en-1-yl)acetamide exhibits a triplet at δ 5.20 ppm (J = 7.6 Hz).

- HRMS : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 319.1805 for C₂₁H₂₃N₂O⁺).

Multi-Step Synthesis via Amide Coupling and Functionalization

Benzylamine-Acyl Chloride Condensation

A classical route involves coupling benzylamine derivatives with acyl chlorides containing pre-installed cyanomethyl groups. As outlined in, this method utilizes isobutyl chloroformate (IBCF) for carboxylate activation:

Cyanomethyl Group Installation

Post-olefination, cyanomethylation is achieved through:

- Nucleophilic substitution using cyanomethyl bromide.

- Pd/C-mediated hydrogenation of nitrile precursors, though this requires careful control to prevent over-reduction.

Table 2: Comparative Yields in Multi-Step Synthesis

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Amide Formation | IBCF, DCM, 0°C | 70–85% |

| Wittig Reaction | Triethyl phosphonobutyrate, THF | 65–75% |

| Cyanomethylation | KCN, DMF, 60°C | 50–60% |

One-Pot Tandem Reactions for Streamlined Synthesis

Cyanomethyl Radical Addition-cyclization

Emerging methodologies exploit tandem radical addition and cyclization sequences. For instance, N-benzylprop-2-enamide is treated with azobisisobutyronitrile (AIBN) and cyanomethyl iodide under refluxing toluene, generating the cyanomethylated product in a single pot.

Advantages Over Stepwise Approaches

- Atom Economy : Minimizes intermediate purification.

- Time Efficiency : Completes in 3–4 hours versus multi-day protocols.

Analytical and Spectroscopic Characterization

Structural Confirmation Techniques

Critical Evaluation of Synthetic Routes

Photoredox Catalysis vs. Traditional Methods

Industrial Applicability

While photoredox methods offer greener profiles, their scalability remains constrained. Traditional routes, despite longer timelines, are preferred for bulk production due to established infrastructure.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(cyanomethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.

Scientific Research Applications

Chemistry: N-benzyl-N-(cyanomethyl)prop-2-enamide is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as a precursor for the synthesis of quinolines, pyridines, and other nitrogen-containing heterocycles.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and proteins, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine: this compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the cyanomethyl group allows for interactions with nucleophilic sites on proteins, leading to potential modifications and inhibition of enzyme function.

Comparison with Similar Compounds

N-(Cyanomethyl)amide Derivatives

- 2-(Benzylamino)-N-(cyanomethyl)-2-methylpropanamide (4w) Structure: Similar backbone but includes a methyl group and benzylamino substituent. Yield: 71% (pale brown solid) .

- 2-(Benzylamino)-N-(1-cyanopropyl)-2-methylpropanamide (4x) Structure: Features a longer cyanopropyl chain. Yield: 73% (colorless oil) . Key Difference: The extended aliphatic chain increases lipophilicity, altering solubility and phase behavior.

- 2-(Benzylamino)-N-(cyano(phenyl)methyl)-2-methylpropanamide (4y) Structure: Incorporates a phenyl group adjacent to the cyano moiety. Yield: 46% (yellow oil) . Key Difference: The bulky phenyl group lowers synthetic efficiency, highlighting the impact of substituent size on reaction kinetics.

Halogen-Substituted Analogs

- N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine (7c) Structure: Contains iodine and chlorophenyl groups. Yield: 82% (colorless oil) . Key Difference: Halogens increase molecular weight and polarizability, favoring applications in halogen bonding-driven assemblies.

- N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (7d) Structure: Methoxy substituent enhances electron-donating capacity. Yield: 79% (colorless oil) . Key Difference: Methoxy groups improve solubility in polar solvents compared to the target compound’s benzyl-cyano system.

Physicochemical Properties

| Compound Name | Yield | Physical State | Key Substituents | IR Spectral Peaks (cm⁻¹) | Notable Features |

|---|---|---|---|---|---|

| N-Benzyl-N-(cyanomethyl)prop-2-enamide | 71% | Pale brown solid | Benzyl, cyanomethyl | 3338 (N-H), 1663 (C=O) | High crystallinity |

| 1-[(Cyanomethyl)(4-methylphenyl)amino]... (3b) | 86.6% | Pale yellow oil | 4-methylphenyl | Not reported | Enhanced thermal stability |

| N-(2-Arylethyl)-2-methylprop-2-enamides | >85% | Variable | Methoxy/halogen aryl | 1650–1670 (C=O) | MIP template compatibility |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | N/A | Not specified | Methylamino, cyano | Not reported | Undefined toxicity profile |

Key Observations :

- Cyanomethyl vs. Thioamide Groups: Compounds like 2-(4-Methoxybenzenethio)propanamide () exhibit thioamide linkages, which reduce hydrogen-bonding capacity compared to the target compound’s amide group .

- Cyano Group Impact: The electron-withdrawing cyano group in the target compound enhances electrophilicity, facilitating nucleophilic additions or polymerizations, unlike methoxy-substituted analogs (e.g., 3c, 7d) .

Functional and Application-Based Comparisons

- Molecularly Imprinted Polymers (MIPs): The target compound’s acrylamide backbone and cyanomethyl group offer dual functionality for covalent imprinting, contrasting with N-(2-arylethyl)-2-methylprop-2-enamides (), which are optimized for phenethylamine recognition .

Biological Relevance :

- Moupinamide (), a natural product with hydroxy-methoxyphenyl groups, demonstrates bioactivity, whereas the target compound’s applications remain focused on synthetic chemistry .

Biological Activity

N-benzyl-N-(cyanomethyl)prop-2-enamide is an organic compound with significant potential in biological research and medicinal chemistry. Its structure, characterized by a benzyl group, a cyanomethyl group, and an enamide linkage, allows it to interact with various biological targets, making it a valuable compound for studying enzyme mechanisms and developing therapeutic agents.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- Structure : The compound features a prop-2-enamide backbone with functional groups that enhance its reactivity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The cyanomethyl group facilitates interactions with nucleophilic sites on proteins, leading to modifications that can inhibit enzyme functions. This mechanism is crucial for its potential applications in drug development, particularly as an enzyme inhibitor in various biochemical pathways.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound can effectively inhibit certain enzymes, which is beneficial for understanding enzyme mechanisms and developing new drugs.

- Medicinal Chemistry : The compound has shown promise as a lead compound in drug discovery due to its ability to interact with biological targets. Its structural properties allow for modifications that can enhance its pharmacological profile.

-

Potential Therapeutic Applications :

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties, although specific data on this compound is limited.

- Antimicrobial Properties : Some derivatives of related compounds have demonstrated antimicrobial effects, indicating potential for further exploration in this area.

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.